1-Bromo-2-chloro-4-iodo-3-methylbenzene
Overview
Description
1-Bromo-2-chloro-4-iodo-3-methylbenzene is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, a chlorine atom, an iodine atom, and a methyl group. This compound is known for its unique chemical properties and diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-iodo-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the following steps:
Bromination: The benzene ring is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Chlorination: The brominated benzene is then chlorinated using chlorine (Cl2) and a catalyst like aluminum chloride (AlCl3).
Iodination: Finally, the chlorinated benzene undergoes iodination with iodine (I2) and a catalyst such as nitric acid (HNO3).
Methylation: The iodinated benzene is methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-iodo-3-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of the corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution are used.
Major Products Formed:
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-Bromo-2-chloro-4-iodo-3-methylbenzene is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-bromo-2-chloro-4-iodo-3-methylbenzene exerts its effects depends on the specific application
Molecular Targets and Pathways:
Electrophilic Substitution: The compound can react with nucleophiles in biological systems, leading to the formation of new chemical bonds.
Nucleophilic Substitution: The halogen atoms on the benzene ring can be replaced by nucleophiles, resulting in the formation of new compounds.
Comparison with Similar Compounds
1-Bromo-2-chloro-4-iodo-3-methylbenzene is unique due to its combination of halogen substituents on the benzene ring. Similar compounds include:
1-Bromo-2-chlorobenzene: Lacks the iodine and methyl groups.
1-Bromo-4-iodobenzene: Lacks the chlorine and methyl groups.
1-Chloro-4-iodobenzene: Lacks the bromine and methyl groups.
These compounds differ in their reactivity and applications due to the presence or absence of specific substituents.
Properties
IUPAC Name |
1-bromo-2-chloro-4-iodo-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTIZTDAVFVXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661542 | |
Record name | 1-Bromo-2-chloro-4-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-57-8 | |
Record name | 1-Bromo-2-chloro-4-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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